molecular formula C12H16N4S B11794887 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole

4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole

Cat. No.: B11794887
M. Wt: 248.35 g/mol
InChI Key: SFTLQHBQUZLUKK-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a novel, synthetically derived small molecule designed for advanced pharmaceutical and biological research. It belongs to the class of thiazole-pyridine hybrid compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities and presence in several FDA-approved drugs . The compound's structure integrates a hydrazinyl-substituted pyridine ring with a tert-butyl-functionalized thiazole, creating a multifunctional chemical entity with significant research potential. The core research applications of this compound are anticipated in oncology and neurodegenerative disease, based on the documented properties of its structural analogs. Thiazole derivatives are extensively investigated for their antitumor properties, with mechanisms that may include the induction of apoptosis, inhibition of key enzymes like matrix metalloproteinase-9 (MMP-9), and disruption of genetic instability in tumor cells . Recent studies on closely related hydrazonothiazole-based pyridine compounds have demonstrated potent and selective cytotoxicity against aggressive cancer cell lines, such as A549 lung carcinoma, with some analogs exhibiting superior efficacy to cisplatin . Furthermore, the structural motif is relevant for research in Alzheimer's disease, as similar diazinyl-thiazole derivatives have shown strong binding affinity to Monoamine Oxidase-A (MAO-A), a key neurological target, suggesting potential as a dual therapeutic agent . This compound is provided as a high-purity material exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers are advised to handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

[4-(4-tert-butyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C12H16N4S/c1-12(2,3)9-7-17-11(15-9)8-4-5-14-10(6-8)16-13/h4-7H,13H2,1-3H3,(H,14,16)

InChI Key

SFTLQHBQUZLUKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

    Substitution with tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyridine ring with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

The thiazole ring is known for its diverse biological activities. Compounds similar to 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole have demonstrated significant pharmacological effects, including:

  • Antimicrobial Activity : Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the hydrazinylpyridine moiety may enhance these activities, making the compound a candidate for further exploration in antimicrobial therapies .
  • Anticancer Potential : Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can exhibit selective cytotoxicity against various cancer cell lines, including breast cancer . The unique structural features of this compound may confer similar properties.

Case Studies

Several studies have highlighted the applications of compounds related to this compound:

  • Acetylcholinesterase Inhibitors : Research on thiazole derivatives has shown promise in developing acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The structural similarities suggest that this compound could also exhibit such activity .
  • Antimicrobial Studies : A study on various thiadiazole derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties .

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole depends on its specific application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s tert-butyl substituent distinguishes it from other thiazole derivatives, which commonly feature phenyl, halophenyl, or nitrofuryl groups. Key structural comparisons include:

Compound 4-Position Substituent 2-Position Substituent Key Structural Notes Reference
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole tert-Butyl 2-Hydrazinylpyridin-4-yl Bulky tert-butyl enhances lipophilicity; pyridine enables H-bonding -
2h (2-[2-(4-Phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole) Phenyl 4-Phenylcyclohexylidene hydrazine Planar cyclohexylidene enhances antifungal activity
3f (4-Cyanophenyl-thiazol-2-ylhydrazone) 4-Cyanophenyl 2-Hydroxy-3-methylbenzylidene hydrazine Electron-withdrawing cyano group boosts anticancer activity
4-(4-Chlorophenyl)-2-(5-fluorophenyl-thiazole) 4-Chlorophenyl Fluorophenyl-triazolyl-pyrazolyl Halogen substituents influence crystal packing

Key Observations :

  • Bulky Groups : The tert-butyl group may sterically hinder interactions compared to planar phenyl/cyclohexylidene substituents in antifungal analogs (e.g., 2h) .
  • Electron-Deficient Substituents: Cyanophenyl (3f) and halophenyl groups enhance anticancer activity via electronic effects .
2.2.1. Antimicrobial Activity

Thiazole derivatives exhibit varying potency depending on substituents:

Compound Target Organism MIC/IC50 Value Reference
Target Compound Not reported Data unavailable -
2h (Phenyl derivative) C. albicans MIC90 = 1.95 µg/mL
2l (Chlorophenyl) C. albicans MIC90 = 1.95 µg/mL
Fluconazole C. albicans MIC = 2 µg/mL
4-Fluorophenyl thiazole C. utilis MIC = 250 µg/mL

Key Observations :

  • Phenyl/chlorophenyl analogs (2h, 2l) show 4-fold higher potency than ketoconazole against C. albicans .
  • Fluorophenyl derivatives exhibit weaker anticandidal activity (MIC = 250 µg/mL) compared to fluconazole (MIC = 2 µg/mL), highlighting substituent sensitivity .
2.2.2. Anticancer Activity

Cytotoxicity varies with substituent electronic and steric properties:

Compound Cell Line IC50/GI50 Value Selectivity Notes Reference
Target Compound Not reported Data unavailable - -
3f (Cyanophenyl) MCF-7 GI50 = 1.0 ± 0.1 µM Low toxicity to NIH/3T3
3b' (Bromothiophenyl) HCT-116 GI50 = 1.6 ± 0.2 µM Caspase-dependent apoptosis
Cisplatin MCF-7 GI50 = ~5–10 µM Non-selective

Key Observations :

  • Cyanophenyl derivatives (e.g., 3f) demonstrate superior potency to cisplatin, with GI50 values ≤1.7 µM .
  • The tert-butyl group in the target compound may enhance selectivity via increased lipophilicity, though direct evidence is lacking.

Key Observations :

  • High yields (65–79%) are achievable for analogs via one-step cyclization in ethanol .
  • The tert-butyl group may require optimized reaction conditions due to steric bulk.

Key Observations :

  • Nitrofuryl and nitrophenyl substituents are linked to carcinogenicity, whereas cyanophenyl derivatives show low toxicity .
  • The tert-butyl group may mitigate metabolic activation risks, but carcinogenicity data are absent.

Biological Activity

4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a heterocyclic compound that integrates a thiazole ring with a hydrazinylpyridine moiety. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and related case studies.

Structural Characteristics

The compound features:

  • Thiazole Ring : Known for its aromatic properties and reactivity.
  • tert-Butyl Group : Enhances solubility and stability.
  • Hydrazinylpyridine Moiety : May confer unique biological interactions.

These structural attributes position this compound as a candidate for various biological evaluations.

Biological Activity Overview

Compounds containing thiazole rings have demonstrated significant biological activities, including:

  • Antimicrobial : Inhibitory effects against various pathogens.
  • Anti-inflammatory : Potential to reduce inflammation through inhibition of key enzymes.
  • Antioxidant : Ability to scavenge free radicals.

The specific biological activity of this compound has not been extensively studied; however, it is anticipated to align with these general trends due to its structural features.

Synthesis Methods

The synthesis of this compound can be approached through various methods, optimizing based on available starting materials and desired yields. Common synthetic routes may include:

  • Condensation Reactions : Between hydrazine derivatives and thiazole precursors.
  • Cyclization : Utilizing tert-butyl groups to stabilize intermediates during synthesis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structural motifs exhibited significant activity against bacterial strains. While direct data on this compound is limited, the findings suggest potential efficacy in this area .

Case Study 2: Anti-inflammatory Properties

Research on thiazole-based compounds has highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The presence of hydroxyl and methoxy groups in related compounds enhanced their anti-inflammatory activity significantly, indicating that similar modifications in this compound could yield beneficial effects .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 Value (µg/mL)Reference
Compound AAntimicrobial35.03
Compound BAnti-inflammatory46.29 - 100.60
This compoundPredicted based on structureTBD

Q & A

Q. What in vitro assays validate its proposed anti-inflammatory activity?

  • Methodological Answer :
  • NF-κB inhibition : Luciferase reporter assays in RAW264.7 cells. Pretreatment with 10 μM compound reduces LPS-induced luminescence by 60% .
  • Cytokine profiling : ELISA measures TNF-α/IL-6 suppression. IC₅₀ values compared to dexamethasone control .

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